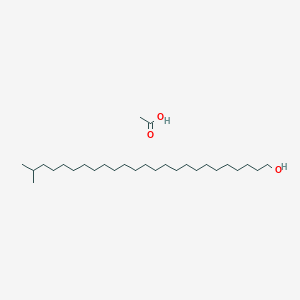

Acetic acid;24-methylpentacosan-1-ol

Description

Acetic acid (CH₃COOH), a short-chain carboxylic acid, is a pivotal industrial and biochemical compound. It is a key product of bacterial fermentation by Acetobacter pasteurianus, where pyrroloquinoline quinone-dependent alcohol dehydrogenase (PQQ-ADH) catalyzes ethanol oxidation to acetic acid . This enzyme system consists of three subunits (adhA, adhB, adhS) and is integral to the ethanol oxidase respiratory chain, linking ethanol metabolism to energy production . Proteomic studies reveal that acetic acid resistance in bacteria involves upregulated stress-response proteins (e.g., heat shock proteins, glutamine synthetase) and metabolic adjustments, such as reduced tricarboxylic acid (TCA) cycle activity . Metabolic flux analysis (MFA) demonstrates that engineered strains overexpressing PQQ-ADH achieve higher acetic acid yields (8.2110 mmol·gDW⁻¹·h⁻¹ vs. 5.2586 mmol·gDW⁻¹·h⁻¹ in wild-type strains) due to enhanced ethanol oxidation .

Properties

CAS No. |

92510-83-3 |

|---|---|

Molecular Formula |

C28H58O3 |

Molecular Weight |

442.8 g/mol |

IUPAC Name |

acetic acid;24-methylpentacosan-1-ol |

InChI |

InChI=1S/C26H54O.C2H4O2/c1-26(2)24-22-20-18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-21-23-25-27;1-2(3)4/h26-27H,3-25H2,1-2H3;1H3,(H,3,4) |

InChI Key |

SOJIFEQLXIFFBD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCCCCCCCCCCCCCCCCCCCO.CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetic Acid: Acetic acid can be synthesized through the oxidation of ethanol or the destructive distillation of wood. Industrially, it is produced via the carbonylation of methanol, a process that involves reacting methanol with carbon monoxide in the presence of a catalyst.

24-Methylpentacosan-1-ol: This compound can be synthesized through the reduction of the corresponding fatty acid or ester. The reduction process typically involves the use of reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Industrial Production Methods

Acetic Acid: The most common industrial method for producing acetic acid is the methanol carbonylation process, which uses a rhodium or iridium catalyst. This method is highly efficient and widely used in the chemical industry.

24-Methylpentacosan-1-ol: Industrial production of long-chain fatty alcohols like 24-methylpentacosan-1-ol often involves the hydrogenation of fatty acids derived from natural sources such as vegetable oils.

Chemical Reactions Analysis

Types of Reactions

Oxidation: Acetic acid can undergo oxidation to form carbon dioxide and water. 24-Methylpentacosan-1-ol can be oxidized to form the corresponding fatty acid.

Reduction: Acetic acid can be reduced to ethanol. 24-Methylpentacosan-1-ol can be reduced from its corresponding fatty acid or ester.

Substitution: Acetic acid can participate in nucleophilic acyl substitution reactions, forming esters and amides. 24-Methylpentacosan-1-ol can undergo substitution reactions at the hydroxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include alcohols and amines for esterification and amidation reactions, respectively.

Major Products Formed

Oxidation: Carbon dioxide and water (for acetic acid); corresponding fatty acid (for 24-methylpentacosan-1-ol).

Reduction: Ethanol (for acetic acid); 24-methylpentacosan-1-ol (from its fatty acid or ester).

Substitution: Esters and amides (for acetic acid); substituted alcohols (for 24-methylpentacosan-1-ol).

Scientific Research Applications

Acetic acid and 24-methylpentacosan-1-ol have various applications in scientific research:

Chemistry: Acetic acid is used as a solvent and reagent in organic synthesis. 24-Methylpentacosan-1-ol is studied for its properties as a long-chain fatty alcohol.

Biology: Acetic acid is used in biochemical assays and as a preservative. 24-Methylpentacosan-1-ol is studied for its role in biological membranes and lipid metabolism.

Medicine: Acetic acid is used in the treatment of infections and as a counterirritant. 24-Methylpentacosan-1-ol is investigated for its potential therapeutic effects on skin conditions.

Industry: Acetic acid is used in the production of polymers, textiles, and food additives. 24-Methylpentacosan-1-ol is used in the manufacture of cosmetics and personal care products.

Mechanism of Action

Acetic Acid: Acetic acid exerts its effects through its acidic properties, which can denature proteins and disrupt cell membranes.

24-Methylpentacosan-1-ol: The mechanism of action of 24-methylpentacosan-1-ol involves its incorporation into lipid bilayers, affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Acetic Acid vs. Formic Acid

Chemical Structure and Properties

- Acetic Acid (CH₃COOH) : A two-carbon carboxylic acid with a pKa of 4.74. It is less reactive and thermally stable (boiling point: 118°C) .

- Formic Acid (HCOOH) : A one-carbon carboxylic acid with a pKa of 3.73. It is more reactive due to its simpler structure and higher acidity (boiling point: 100.8°C) .

Metabolic Pathways

Acetic Acid vs. Glacial Acetic Acid

Physical and Chemical Properties

| Property | Acetic Acid (Dilute) | Glacial Acetic Acid (Concentrated) |

|---|---|---|

| Water Content | Contains water (up to 5%) | Anhydrous (>99% purity) |

| Freezing Point | 16.6°C (due to water) | 16.6°C (pure form) |

| Reactivity | Less reactive in aqueous solutions | Highly reactive in organic synthesis |

Production Methods

- Acetic Acid: Produced via methanol carbonylation or bacterial fermentation .

- Glacial Acetic Acid : Obtained by dehydrating acetic acid through crystallization or distillation .

Key Research Findings

- Proteomic Insights: Overexpression of PQQ-ADH in A. pasteurianus upregulates stress-response proteins (e.g., DnaK, trigger factor) and alters metabolic fluxes, enhancing ethanol tolerance and acetic acid output .

- Metabolic Flux Analysis (MFA): Engineered strains exhibit 56% higher acetic acid flux (8.2110 mmol·gDW⁻¹·h⁻¹) compared to wild-type strains, validating PQQ-ADH’s role in ethanol oxidation .

- Thermodynamic Data : Acetic acid’s gas-phase enthalpy of formation is −434.1 kJ·mol⁻¹, with a heat capacity (Cp) of 144.46 J·mol⁻¹·K⁻¹ at 1100 K .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.